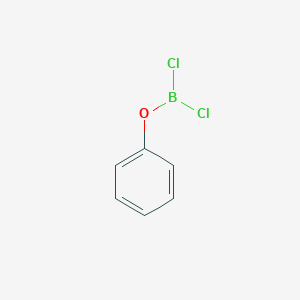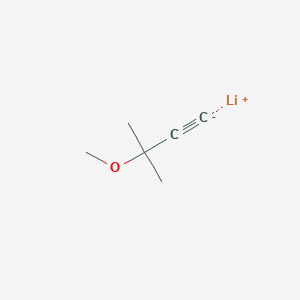
lithium;3-methoxy-3-methylbut-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;3-methoxy-3-methylbut-1-yne is a chemical compound with the molecular formula C6H10O. It is also known as 1,1-dimethyl-2-propynyl methyl ether. This compound is characterized by its unique structure, which includes a lithium atom bonded to a 3-methoxy-3-methylbut-1-yne moiety. It is a liquid at room temperature and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
The preparation of lithium;3-methoxy-3-methylbut-1-yne involves several synthetic routes. One common method is the use of phosphine as an agent to produce metallacycles, which are then reduced with hydrogen gas or sodium borohydride in the presence of a proton source, such as tetraethylammonium hydroxide or potassium tertiary butylate . Another method involves the reaction of 3-methoxy-3-methylbut-1-yne with acidified ethylene glycol in the presence of a base such as triethylamine or pyridine .
Analyse Chemischer Reaktionen
Lithium;3-methoxy-3-methylbut-1-yne undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen gas, sodium borohydride, and phosphine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of metallacycles with hydrogen gas or sodium borohydride can produce hexanes .
Wissenschaftliche Forschungsanwendungen
Lithium;3-methoxy-3-methylbut-1-yne has several scientific research applications. It is used as a ligand that binds to silicon through one oxygen atom . This compound is also used in the preparation of hexanes and other chemical intermediates . In addition, it has applications in the fields of chemistry, biology, medicine, and industry. For example, it is used in the synthesis of pharmaceuticals and cosmetics .
Wirkmechanismus
The mechanism of action of lithium;3-methoxy-3-methylbut-1-yne involves its ability to bind to specific molecular targets and pathways. It acts as a ligand that binds to silicon through one oxygen atom, which stabilizes the compound through the presence of four electron pairs . This binding can influence various chemical reactions and processes, making it a valuable compound in scientific research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Lithium;3-methoxy-3-methylbut-1-yne can be compared to other similar compounds, such as 1-butyne, 3-methyl-1-butyne, and isopropyl acetylene . These compounds share similar structures and chemical properties, but this compound is unique due to its specific binding to silicon and its applications in various fields. The presence of the lithium atom and the 3-methoxy-3-methylbut-1-yne moiety distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
76320-69-9 |
|---|---|
Molekularformel |
C6H9LiO |
Molekulargewicht |
104.1 g/mol |
IUPAC-Name |
lithium;3-methoxy-3-methylbut-1-yne |
InChI |
InChI=1S/C6H9O.Li/c1-5-6(2,3)7-4;/h2-4H3;/q-1;+1 |
InChI-Schlüssel |
QAWLADNAUGZPIP-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC(C)(C#[C-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


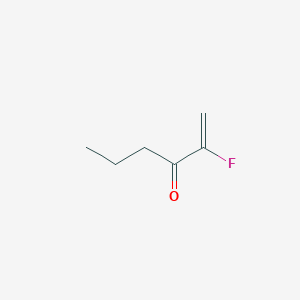
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14455141.png)
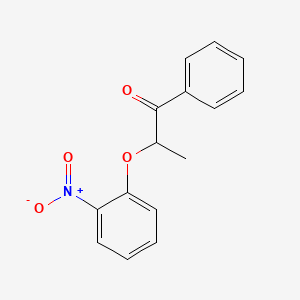
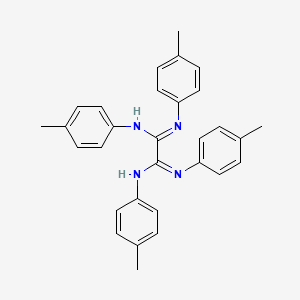


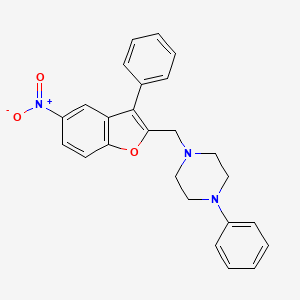
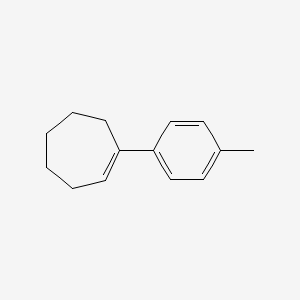
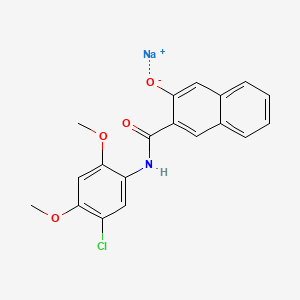
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)butan-1-one](/img/structure/B14455191.png)
![(1R)-5,6-Dimethylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B14455204.png)
